molecular formula C12H10BrNOS B1469961 4-Bromo-2-(chroman-8-yl)thiazole CAS No. 1415564-44-1

4-Bromo-2-(chroman-8-yl)thiazole

Cat. No. B1469961
M. Wt: 296.18 g/mol
InChI Key: BIRWLOZHKYYLAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-Bromo-2-(chroman-8-yl)thiazole” is a chemical compound with the CAS Number: 1415564-44-1 . It has a molecular weight of 296.19 . It is a solid at room temperature . This compound is used in scientific research and exhibits intriguing properties, making it suitable for various applications such as drug synthesis, organic electronics, and material science.


Molecular Structure Analysis

The IUPAC name of “4-Bromo-2-(chroman-8-yl)thiazole” is 4-bromo-2-(chroman-8-yl)-1H-1lambda3-thiazole . The InChI code is 1S/C12H11BrNOS/c13-10-7-16-12(14-10)9-5-1-3-8-4-2-6-15-11(8)9/h1,3,5,7,16H,2,4,6H2 .


Physical And Chemical Properties Analysis

“4-Bromo-2-(chroman-8-yl)thiazole” is a solid at room temperature . It has a molecular weight of 296.19 .

Scientific Research Applications

  • Scientific Field : Medicinal Chemistry
  • Summary of the Application : Thiazoles are found in many potent biologically active compounds, such as antimicrobial drug sulfathiazole, antiretroviral drug Ritonavir, antifungal drug Abafungin, and antineoplastic drugs Bleomycine and Tiazofurin . They have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
  • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures would depend on the specific use case and the type of research being conducted. For example, in medicinal chemistry, these compounds could be synthesized and then tested for their biological activity using various in vitro and in vivo models .
  • Results or Outcomes : The outcomes also vary depending on the specific use case. For example, in one study, a series of [6- (4-bromophenyl)imidazo [2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides were synthesized and reported their cytotoxicity activity on three human tumor cell lines .

Safety And Hazards

The safety information for “4-Bromo-2-(chroman-8-yl)thiazole” includes the following hazard statements: H302, H315, H319, H335 . The precautionary statements include P261 . The compound is stored in a refrigerator .

properties

IUPAC Name

4-bromo-2-(3,4-dihydro-2H-chromen-8-yl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNOS/c13-10-7-16-12(14-10)9-5-1-3-8-4-2-6-15-11(8)9/h1,3,5,7H,2,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIRWLOZHKYYLAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=CC=C2)C3=NC(=CS3)Br)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-(chroman-8-yl)thiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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